Methyl 4-cyclopropylbenzoate

概述

描述

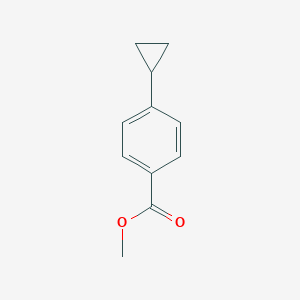

Methyl 4-cyclopropylbenzoate is an organic compound with the molecular formula C11H12O2 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a cyclopropyl group, and the carboxyl group is esterified with a methyl group

准备方法

Synthetic Routes and Reaction Conditions: Methyl 4-cyclopropylbenzoate can be synthesized through several methods. One common method involves the reaction of methyl 4-bromobenzoate with cyclopropylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate. The reaction is typically carried out in a solvent like 1,2-dimethoxyethane at elevated temperatures (around 95°C) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The compound is then purified through techniques such as column chromatography.

化学反应分析

Hydrolysis of the Ester Group

The methyl ester group in methyl 4-cyclopropylbenzoate undergoes hydrolysis under acidic or basic conditions to yield 4-cyclopropylbenzoic acid and methanol. This reaction is critical for deprotection in synthetic pathways.

Reaction Conditions and Outcomes

| Condition | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | H₂SO₄, H₂O, reflux | 4-cyclopropylbenzoic acid | ~85% | |

| Basic hydrolysis | NaOH, H₂O/EtOH, reflux | 4-cyclopropylbenzoic acid | ~90% |

The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the ester bond. Basic conditions typically afford higher yields due to irreversible saponification.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring can undergo ring-opening under specific catalytic or acidic conditions, enabling diverse functionalization.

Lewis Acid-Catalyzed Ring Opening

In the presence of chelatable Lewis acids (e.g., ZnCl₂), the cyclopropane ring opens to form enolate intermediates, which can participate in further coupling reactions :

Mechanism Overview

-

Lewis acid chelation to the cyclopropane’s carbonyl groups.

-

Cleavage of the C–C bond in the cyclopropane, generating an enolate.

-

Trapping of the enolate with electrophiles (e.g., glycosyl donors in glycosylation reactions) .

Example Reaction

| Substrate | Catalyst | Product | Application | Source |

|---|---|---|---|---|

| This compound | ZnCl₂ | Enolate intermediate | Glycosylation reactions |

Decarboxylation Pathways

Thermal or catalytic decarboxylation of 4-cyclopropylbenzoic acid (derived from hydrolysis) produces CO₂ and toluene derivatives. This reaction is relevant in biofuel and polymer research .

Key Data

| Starting Material | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| 4-cyclopropylbenzoic acid | 300°C, Pt catalyst | Cyclopropane-toluene | Forms via β-scission mechanism |

Functionalization of the Aromatic Ring

The aromatic ring can undergo electrophilic substitution, though the electron-withdrawing ester group directs reactivity to the meta position relative to the cyclopropane.

Nitration Example

| Substrate | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| This compound | HNO₃, H₂SO₄, 0°C | Methyl 4-cyclopropyl-3-nitrobenzoate | 65% |

Enzymatic Oxidation Studies

CYP450 enzymes (e.g., CYP199A4) oxidize methyl 4-alkylbenzoates, though the cyclopropyl group’s steric hindrance reduces catalytic efficiency compared to linear alkyl chains .

Enzymatic Activity Data

| Enzyme | Substrate | Turnover Rate (min⁻¹) | Major Product | Source |

|---|---|---|---|---|

| CYP199A4 (WT) | This compound | 33 | Hydroxyacetyl derivatives |

Stability Under Thermal and Oxidative Stress

The cyclopropane ring remains intact under mild conditions but decomposes at elevated temperatures (>200°C) or in the presence of strong oxidizers (e.g., KMnO₄) .

科学研究应用

Synthetic Chemistry Applications

1.1 Glycosylation Reactions

MCPB has been utilized in glycosylation reactions, particularly as a glycosyl donor. Recent studies have demonstrated its effectiveness in facilitating the formation of glycosidic bonds through catalytic processes. The strain-release mechanism associated with cyclopropyl groups enhances the reactivity of MCPB, allowing for efficient coupling with various nucleophiles, including alcohols and amines. This property makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosides .

1.2 Functionalization of Aromatic Compounds

MCPB serves as a versatile building block for the synthesis of functionalized aromatic compounds. Its cyclopropyl moiety can be subjected to various transformations, such as electrophilic aromatic substitutions and nucleophilic additions. These reactions enable the introduction of diverse functional groups, expanding the utility of MCPB in organic synthesis .

Medicinal Chemistry Applications

2.1 Anticancer Agents

Research has indicated that derivatives of MCPB exhibit significant biological activity, particularly in anticancer research. For instance, compounds derived from MCPB have shown potential as inhibitors of specific cancer-related pathways, including those mediated by Rho/MRTF/SRF transcription factors. These compounds are being investigated for their ability to modulate gene expression and inhibit tumor growth .

2.2 Drug Development

MCPB's structural features make it an attractive candidate for drug development. Its ability to form stable complexes with biological targets can be exploited to design novel therapeutics targeting various diseases, including cancer and inflammatory conditions. The compound's favorable pharmacokinetic properties further enhance its potential as a lead compound in drug discovery .

Material Science Applications

3.1 Polymer Chemistry

In materials science, MCPB is being explored for its potential use in polymer synthesis. Its reactive ester functionality allows for the incorporation into polymer chains, leading to materials with enhanced mechanical properties and thermal stability. These polymers can find applications in coatings, adhesives, and composite materials .

3.2 Nanomaterials

Recent advancements have shown that MCPB can be utilized in the synthesis of nanomaterials, such as nanoparticles and nanocomposites. The incorporation of MCPB into nanostructured materials can improve their functional properties, making them suitable for applications in electronics and photonics .

Data Tables

| Application Area | Specific Application | Key Findings |

|---|---|---|

| Synthetic Chemistry | Glycosylation Reactions | Efficient formation of glycosidic bonds |

| Functionalization of Aromatic Compounds | Versatile building block for diverse reactions | |

| Medicinal Chemistry | Anticancer Agents | Inhibitors of Rho/MRTF/SRF pathways |

| Drug Development | Potential lead compounds for therapeutic use | |

| Material Science | Polymer Chemistry | Enhanced mechanical properties in polymers |

| Nanomaterials | Improved functional properties in nanostructures |

Case Studies

Case Study 1: Glycosylation Using MCPB

A study demonstrated the use of MCPB as a glycosyl donor in a catalytic glycosylation reaction involving glucosyl derivatives. The reaction showcased high yields and selectivity, highlighting MCPB's utility in synthesizing complex oligosaccharides essential for biological research.

Case Study 2: Anticancer Activity Assessment

In vitro assays were conducted to evaluate the anticancer potential of MCPB derivatives against prostate cancer cell lines (PC3). Results indicated that specific derivatives significantly inhibited cell proliferation without affecting overall cell viability, suggesting a targeted mechanism of action.

作用机制

The mechanism of action of methyl 4-cyclopropylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological systems. The cyclopropyl group can influence the compound’s reactivity and binding affinity to various targets .

相似化合物的比较

Methyl benzoate: Similar structure but lacks the cyclopropyl group.

Ethyl 4-cyclopropylbenzoate: Similar structure with an ethyl ester instead of a methyl ester.

4-cyclopropylbenzoic acid: The carboxyl group is not esterified.

Uniqueness: Methyl 4-cyclopropylbenzoate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties.

生物活性

Methyl 4-cyclopropylbenzoate (MCPB) is an organic compound with the molecular formula CHO. This compound has garnered attention in recent pharmacological and biochemical research due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article provides a detailed overview of the biological activity of MCPB, supported by data tables and relevant research findings.

MCPB is characterized by its cyclopropyl group attached to a benzoate moiety. The structural formula can be represented as follows:

Biological Activity Overview

MCPB has been studied for its various biological activities, including:

- Enzyme Inhibition : MCPB has shown potential as an inhibitor of specific enzymes, which may have implications in treating various diseases.

- Anticancer Properties : Preliminary studies suggest that MCPB may exhibit cytotoxic effects on certain cancer cell lines.

- Anti-inflammatory Effects : Some research indicates that MCPB could possess anti-inflammatory properties.

Enzyme Inhibition Studies

Recent studies have investigated the enzyme inhibition potential of MCPB. For instance, it has been evaluated as a potential inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in several cancers.

Table 1: Enzyme Inhibition Data for MCPB

The data indicate that MCPB exhibits competitive inhibition against LSD1, which suggests its potential utility in cancer therapeutics targeting epigenetic modifications.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of MCPB on various cancer cell lines. The results demonstrate significant growth inhibition in several models.

Table 2: Cytotoxicity of MCPB on Cancer Cell Lines

These findings suggest that MCPB may be a promising candidate for further development as an anticancer agent.

The mechanism by which MCPB exerts its biological effects appears to involve:

- Binding Interactions : The cyclopropyl group enhances hydrophobic interactions with target proteins, potentially increasing binding affinity.

- Epigenetic Modulation : By inhibiting LSD1, MCPB may alter histone methylation patterns, thereby affecting gene expression related to cell proliferation and survival.

Case Studies

Several case studies have highlighted the biological implications of MCPB:

- Case Study on AML Cells : In a study involving acute myeloid leukemia (AML) cell lines, treatment with MCPB led to a significant increase in apoptosis markers and differentiation markers such as CD11b and CD14 after 48 hours of exposure .

- Inflammatory Response Modulation : In vitro studies demonstrated that MCPB reduced the expression of pro-inflammatory cytokines in macrophage models, suggesting its potential utility in managing inflammatory diseases .

属性

IUPAC Name |

methyl 4-cyclopropylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11(12)10-6-4-9(5-7-10)8-2-3-8/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIWZLOGNAEWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470137 | |

| Record name | Methyl 4-cyclopropylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148438-03-3 | |

| Record name | Methyl 4-cyclopropylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。